Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide

Description

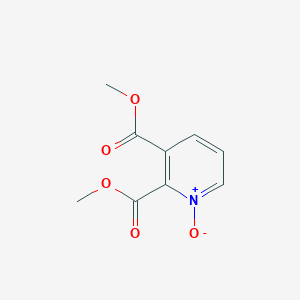

Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide is a heterocyclic compound derived from pyridine-2,3-dicarboxylic acid (quinolinic acid). The parent acid (CAS 89-00-9, F.W. 167.12) undergoes esterification to form dimethyl esters, followed by N-oxidation to introduce the N-oxide functional group . This modification enhances its reactivity and solubility, making it valuable in pharmaceutical synthesis and agrochemical intermediates . The compound’s synthesis typically involves refluxing pyridine-2,3-dicarboxylic acid in ethanol with concentrated sulfonic acid, followed by esterification and subsequent oxidation . Its structural features include two ester groups at positions 2 and 3 of the pyridine ring and an oxygen atom bonded to the ring nitrogen.

Properties

IUPAC Name |

dimethyl 1-oxidopyridin-1-ium-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8(11)6-4-3-5-10(13)7(6)9(12)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVROCIBWHZFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C([N+](=CC=C1)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Synthesis of Quinoline Precursors

The classical Skraup reaction remains a foundational step for generating quinoline intermediates, which are subsequently oxidized to yield pyridine-2,3-dicarboxylic acid derivatives. This method involves condensing aniline with glycerol in the presence of concentrated sulfuric acid and nitrobenzene as an oxidizing agent. The reaction proceeds via cyclo-dehydration, forming quinoline as the primary product.

Nitric Acid Oxidation to Pyridine Dicarboxylates

Quinoline derivatives synthesized via the Skraup reaction are subjected to nitric acid oxidation under controlled conditions. Nitric acid (HNO₃) acts as both an oxidant and a nitrating agent, cleaving the benzene ring of quinoline to introduce carboxyl groups at the 2- and 3-positions of the pyridine core. For instance, heating quinoline with concentrated HNO₃ at 120–150°C for 6–8 hours yields pyridine-2,3-dicarboxylic acid, which is then esterified with methanol in the presence of sulfuric acid to form the dimethyl ester. Subsequent N-oxidation is achieved using hydrogen peroxide (H₂O₂) or peracetic acid, introducing the N-oxide functionality.

Key Parameters:

-

Temperature: 120–150°C (oxidation), 60–70°C (esterification)

-

Reaction Time: 6–8 hours (oxidation), 12–24 hours (esterification)

-

Yield: ~50–65% (over three steps)

Cyclization of Propargylamine and Diethyl Butynedioate

One-Pot Cyclization with Hydrogen Peroxide

A modern, high-yielding approach involves the reaction of propargylamine with diethyl butynedioate in ethanol, using hydrogen peroxide (H₂O₂) as a green oxidant. This method bypasses intermediate isolation, enabling a one-pot synthesis of pyridine-2,3-dicarboxylic acid diethyl ester, which is subsequently transesterified to the dimethyl ester.

Reaction Mechanism:

-

Propargylamine and diethyl butynedioate undergo [2+2] cycloaddition, forming a dihydropyridine intermediate.

-

Oxidation with H₂O₂ (35% w/w) aromatizes the ring, yielding the pyridine dicarboxylate.

-

Transesterification with methanol and catalytic sulfuric acid converts the diethyl ester to the dimethyl ester.

Optimization Data:

| Parameter | Optimal Value |

|---|---|

| Temperature | 65°C |

| Reaction Time | 12 hours |

| Molar Ratio (Propargylamine:H₂O₂) | 1:1.5 |

| Solvent | Ethanol |

| Yield | 82% |

Characterization:

-

¹H NMR (CDCl₃): δ 8.73 (d, J=3.9 Hz, 1H), 8.16 (dd, J=7.9, 1.5 Hz, 1H), 7.46 (dd, J=7.9, 4.8 Hz, 1H).

N-Oxidation of Pyridine Precursors Using Peracids

Peracetic Acid-Mediated Oxidation

Pyridine-2,3-dicarboxylic acid dimethyl ester is converted to its N-oxide using peracetic acid (CH₃CO₃H) in acetic acid. The reaction proceeds via electrophilic attack at the nitrogen atom, forming the N-oxide functionality.

Procedure:

-

Dissolve pyridine dicarboxylate in glacial acetic acid.

-

Add peracetic acid (40% w/w) dropwise at 0–5°C.

-

Stir at room temperature for 24 hours.

-

Quench with sodium bisulfite and extract with dichloromethane.

Alternative Oxidizing Agents

-

OXONE® (2KHSO₅·KHSO₄·K₂SO₄): Effective in acetone/water mixtures at pH 7–8, yielding 70–78% N-oxide.

-

Dimethyldioxirane (DMDO): Generates N-oxide in near-quantitative yields but requires stringent temperature control (-20°C).

Comparative Analysis of Synthesis Methods

| Method | Advantages | Disadvantages | Yield (%) | Scalability |

|---|---|---|---|---|

| Nitric Acid Oxidation | Uses inexpensive reagents | Multi-step, low yield, toxic waste | 50–65 | Moderate |

| Cyclization/H₂O₂ | One-pot, high yield, green chemistry | Requires transesterification | 82 | High |

| Peracid Oxidation | High purity, mild conditions | Costly oxidants, slow kinetics | 75–85 | Low |

Chemical Reactions Analysis

Types of Reactions

Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the N-oxide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: Higher oxidation state derivatives.

Reduction: Pyridine-2,3-dicarboxylic acid dimethyl ester.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions including:

- Oxidation : Can be further oxidized to yield more complex derivatives.

- Reduction : The N-oxide group can be reduced back to the parent compound.

- Substitution Reactions : It can undergo nucleophilic substitutions at positions adjacent to the N-oxide group.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Higher oxidation state derivatives |

| Reduction | Sodium borohydride | Pyridine-2,3-dicarboxylic acid |

| Substitution | Amines, thiols | Various substituted pyridine derivatives |

Biology

In biological research, this compound is being investigated for its potential as a biochemical probe . Its ability to interact with biological molecules makes it a candidate for studying enzyme mechanisms and protein interactions.

Medicine

This compound is explored for its therapeutic properties , particularly:

- Anti-inflammatory Activities : Preliminary studies suggest it may modulate inflammatory pathways.

- Antimicrobial Properties : Research indicates potential efficacy against certain bacterial strains.

A case study highlighted in the Journal of Medicinal Chemistry demonstrated its effectiveness in reducing inflammation in animal models, suggesting pathways for future drug development .

Industry

In industrial applications, this compound is utilized in the development of:

- New Materials : Its unique chemical properties allow for the creation of innovative materials with specific functionalities.

- Catalysts : It has been employed in catalyzing various organic reactions due to its redox capabilities.

Mechanism of Action

The mechanism of action of pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide involves its ability to act as an oxidizing agent. The N-oxide functional group can participate in redox reactions, transferring oxygen atoms to other molecules. This property makes it useful in various chemical transformations and as a potential therapeutic agent. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and other proteins through oxidation-reduction mechanisms.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of ester groups (2,3 vs. 3,5 vs. 2,6) dictates steric and electronic properties. For example, 2,3-substituted derivatives are more reactive in spirocyclization reactions due to proximity of functional groups .

- N-Oxide vs. Non-Oxide: The N-oxide group increases polarity and coordination capacity, making it suitable for metal-organic frameworks (MOFs) , whereas non-oxidized esters are preferred in ester hydrolysis reactions .

- Substituent Effects: Electron-withdrawing groups (e.g., 5-CF3 in diethyl 5-trifluoromethyl-2,3-pyridinedicarboxylate) enhance stability under acidic conditions, critical for herbicidal imidazolinones .

Biological Activity

Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with two carboxylic acid ester groups at the 2 and 3 positions, along with an N-oxide functional group. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an oxidizing agent . The N-oxide group can participate in redox reactions, facilitating the transfer of oxygen atoms to other molecules. This property may allow it to interact with various biological targets, including enzymes and proteins involved in oxidative stress pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Studies suggest it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Biochemical Probes

Due to its ability to interact with biological molecules, this compound is being explored as a biochemical probe. Its reactivity allows for the investigation of various biochemical processes, enhancing our understanding of cellular mechanisms .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains in vitro, suggesting its potential as a new antimicrobial agent.

- Inhibition of Inflammatory Markers : In experimental models of inflammation, this compound reduced levels of pro-inflammatory cytokines, indicating its role in modulating immune responses .

- Biochemical Probing : As a biochemical probe, it has been utilized to study oxidative stress responses in cellular models, providing insights into its mechanism of action and potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Pyridine-2,3-dicarboxylic acid dimethyl ester | Antimicrobial | Lacks N-oxide functionality |

| Pyridine-2,4-dicarboxylic acid dimethyl ester | Moderate anti-inflammatory | Different positional isomer |

| Pyridine-2,6-dicarboxylic acid dimethyl ester | Limited biological activity | Structural differences affect reactivity |

Q & A

Q. What are the standard synthetic routes for Pyridine-2,3-dicarboxylic acid dimethyl ester N-oxide, and how can reaction conditions be optimized?

The compound is synthesized via esterification of pyridine-2,3-dicarboxylic acid using methanol and an acid catalyst (e.g., H₂SO₄). Optimization involves controlling molar ratios (e.g., excess methanol), temperature (60–80°C), and reaction time (6–12 hrs). Post-synthesis purification typically employs recrystallization or column chromatography to isolate the esterified product . For the N-oxide derivative, oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled pH (neutral to slightly acidic) is recommended, followed by spectroscopic validation (¹H NMR, FT-IR) .

Q. How can researchers resolve discrepancies in reported molecular formulas for this compound?

Discrepancies in molecular formulas (e.g., C₁₀H₁₁NO₅ vs. C₁₁H₁₃NO₅) arise from variations in substituents (e.g., methoxymethyl groups) or incomplete esterification. Researchers should cross-validate data via high-resolution mass spectrometry (HRMS) and elemental analysis. For example, HRMS can confirm the exact mass (e.g., 241.0845 g/mol for C₁₀H₁₁NO₅), while discrepancies in substituents require revisiting synthetic protocols .

Q. What spectroscopic methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Identifies ester groups (δ 3.8–4.0 ppm for methoxy protons) and pyridine ring protons (δ 7.5–8.5 ppm).

- FT-IR : Confirms ester C=O stretches (~1720 cm⁻¹) and N-oxide O-N=O bands (~1250 cm⁻¹).

- X-ray crystallography : Resolves ambiguities in substituent positions and hydrogen bonding, as demonstrated in copper coordination complexes .

Advanced Research Questions

Q. What mechanistic insights exist for functionalization reactions involving this compound?

Bromination at the 5-methyl position proceeds via a radical mechanism initiated by N-bromosuccinimide (NBS). Kinetic studies reveal an activation energy of 37.02 kJ/mol and a rate equation: . Real-time monitoring via Raman spectroscopy tracks intermediate formation (e.g., 5-bromomethyl derivatives) and validates reaction progress .

Q. How does this compound behave in coordination chemistry, and what applications arise?

The N-oxide moiety acts as a ligand in coordination polymers. For example, reaction with Cu(II) chloride forms [Cu₃(μ-OH)₂(μ-nicNO)₄(H₂O)₂]ₙ (nicNO = pyridine-3-carboxylate N-oxide), where the compound undergoes decarboxylation and oxidation. Hirshfeld surface analysis reveals intermolecular hydrogen bonds (O···H distances: 2.1–2.4 Å), critical for stabilizing porous frameworks . Such complexes are explored for catalytic or sensing applications .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Temperature control : Adiabatic temperature rises (~6.3°C during bromination) are managed using jacketed reactors.

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) minimize ester hydrolysis byproducts.

- In-line analytics : HPLC or GC-MS detects impurities (e.g., unreacted dicarboxylic acid) for iterative process refinement .

Q. How can computational methods aid in predicting reactivity or stability?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the N-oxide group’s electron-withdrawing effect lowers the LUMO energy, enhancing susceptibility to nucleophilic attack at the 4-position. Molecular dynamics simulations further model solvation effects in polar solvents .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on biological activity?

Discrepancies in bioactivity (e.g., antimicrobial vs. non-active results) often stem from purity differences (>95% purity required for reliable assays) or assay conditions (e.g., pH-sensitive interactions). Standardized protocols (e.g., CLSI guidelines for MIC testing) and orthogonal characterization (e.g., LC-MS for purity) are essential .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.